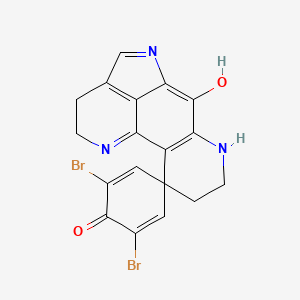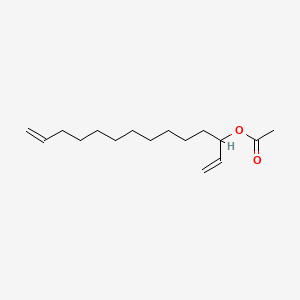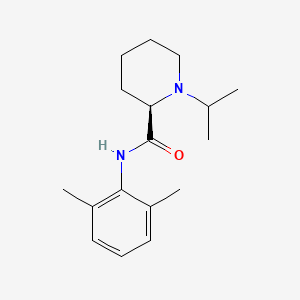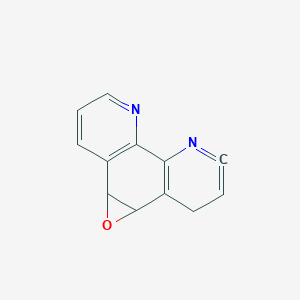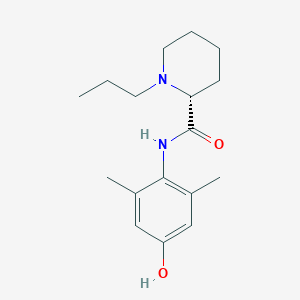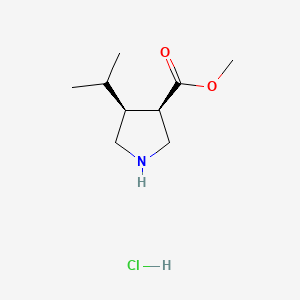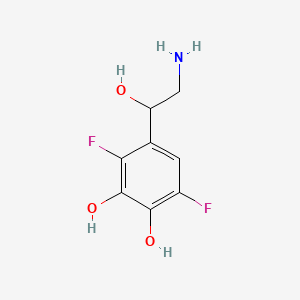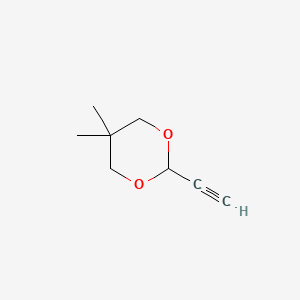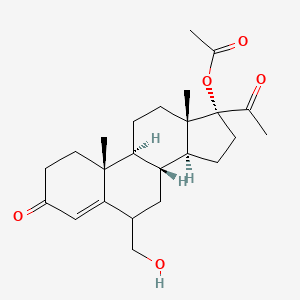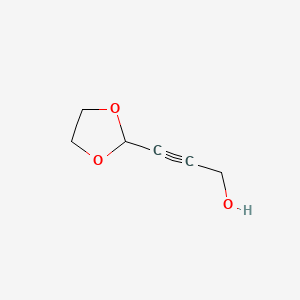
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of a dioxolane ring and a propynyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of an acid catalyst to form the dioxolane ring . Another method includes the oxidation of propargyl alcohol using hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include aldehydes, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and propynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl alcohol: Similar in structure but lacks the dioxolane ring.
1,3-Dioxolane-2-propan-1-ol: Similar but without the propynyl group.
3-Phenylprop-2-yn-1-ol: Contains a phenyl group instead of the dioxolane ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is unique due to the combination of the dioxolane ring and propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H8O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,3-5H2 |
Clé InChI |
JSDBJDJMJRHUFV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


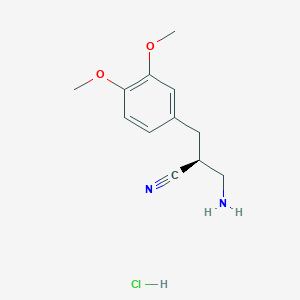
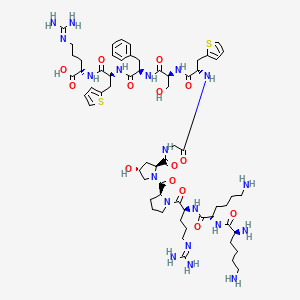
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
